molecular formula C12H9FO2S B8013630 Methyl 4-(4-fluorophenyl)thiophene-2-carboxylate CAS No. 848483-64-7

Methyl 4-(4-fluorophenyl)thiophene-2-carboxylate

Cat. No.: B8013630
CAS No.: 848483-64-7
M. Wt: 236.26 g/mol
InChI Key: XVMKEEXEJKYEBK-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenyl)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a fluorophenyl substituent at the 4-position of the thiophene ring and a methyl ester group at the 2-position. Thiophene derivatives are widely explored in medicinal chemistry due to their bioisosteric properties and synthetic versatility.

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2S/c1-15-12(14)11-6-9(7-16-11)8-2-4-10(13)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMKEEXEJKYEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001240411
Record name Methyl 4-(4-fluorophenyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001240411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848483-64-7
Record name Methyl 4-(4-fluorophenyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848483-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(4-fluorophenyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001240411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluorophenyl)thiophene-2-carboxylate typically involves the esterification of 4-(4-fluorophenyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluorophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl 4-(4-fluorophenyl)thiophene-2-methanol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Synthesis and Reactions

Methyl 4-(4-fluorophenyl)thiophene-2-carboxylate can be synthesized through various methods, including:

  • Esterification : Reaction of thiophene-2-carboxylic acid with methanol.
  • Substitution Reactions : Incorporation of the fluorophenyl group via nucleophilic substitution.

The compound undergoes several chemical reactions, including oxidation and reduction, which are crucial for its functionalization in synthetic chemistry.

Organic Synthesis

This compound serves as a building block in the synthesis of novel thiophene derivatives. Its unique structure allows for the development of complex molecules with potential applications in materials science and pharmaceuticals.

The compound has been investigated for its biological properties , including:

  • Anticancer Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HePG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The IC50 values indicate effective cytotoxicity:
Cell LineIC50 (µM)
HePG-212.5
MCF-715.0
PC-318.0
HCT-11620.0
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in animal models, comparable to standard anti-inflammatory drugs like indomethacin. This suggests its utility in treating inflammatory diseases.

Medicinal Chemistry

Research indicates that this compound may act as a precursor in the synthesis of pharmaceutical agents targeting specific biological pathways. Its ability to modulate enzyme activities positions it as a candidate for drug development.

Case Study 1: Anticancer Research

In a study published by MDPI, researchers evaluated the anticancer effects of this compound on multiple cancer cell lines. The findings highlighted its potential as a lead compound for developing new anticancer therapies due to its selective cytotoxicity and low toxicity to normal cells .

Case Study 2: Anti-inflammatory Effects

A recent investigation assessed the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. Results demonstrated a significant reduction in edema, indicating its therapeutic potential for inflammatory conditions .

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluorophenyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, while the thiophene ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural analogs and their differences:

Compound Name Substituents (Thiophene Positions) Molecular Formula Molecular Weight CAS Number Key Features
Methyl 4-(4-fluorophenyl)thiophene-2-carboxylate (Target) 4-(4-fluorophenyl), 2-(methyl ester) C₁₂H₉FO₂S 248.26 g/mol Not explicitly provided Simpler structure; potential for planar conformation.
Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate 3-amino, 5-(4-fluorophenyl), 2-(methyl ester) C₁₂H₁₀FNO₂S 263.28 g/mol 175137-08-3 Amino group enhances reactivity for further functionalization.
Methyl 5-(4-fluorophenyl)-3-(dimethylaminomethyleneamino)thiophene-2-carboxylate 3-(dimethylaminomethyleneamino), 5-(4-fluorophenyl), 2-(methyl ester) C₁₅H₁₅FN₂O₂S 306.36 g/mol 914104-23-7 Bulky substituent may hinder crystallinity; potential for hydrogen bonding.
Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate 3-(sulfonyl-piperazine), 2-(methyl ester) C₁₇H₁₈FN₃O₄S₂ 435.47 g/mol ChemDiv G225-0061 Sulfonyl-piperazine group introduces polarity; used in high-throughput screening.
4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate 4-phenyl, 5-(trifluoromethyl), 2-(methoxyphenyl ester) C₁₉H₁₃F₃O₃S 394.37 g/mol 256348-29-5 Trifluoromethyl and methoxyphenyl groups enhance lipophilicity.

Physicochemical and Crystallographic Properties

  • Planarity and Puckering: The target compound’s fluorophenyl group at the 4-position may promote planarity, whereas bulky substituents (e.g., dimethylaminomethyleneamino in ) induce ring puckering, analyzed via methods like Cremer-Pople coordinates .
  • Crystallinity: Amino and sulfonyl groups (e.g., ) enhance intermolecular interactions (H-bonding, π-stacking), improving crystal packing compared to the simpler target compound.

Biological Activity

Methyl 4-(4-fluorophenyl)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and mechanisms of action based on a review of current literature.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a fluorinated phenyl group. This unique structure contributes to its electronic properties and biological activities. The molecular formula is C12H10FO2SC_{12}H_{10}FO_2S with a molecular weight of approximately 234.27 g/mol.

Biological Activities

The compound exhibits several noteworthy biological activities, including:

  • Antimicrobial Activity : Similar thiophene derivatives have demonstrated significant antimicrobial effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives have shown activity against Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For example, certain thiophene derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Anti-inflammatory Effects : Thiophene derivatives have also been studied for their anti-inflammatory properties. Some compounds inhibit the activity of enzymes like COX and LOX, which are involved in inflammatory processes .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific biological targets such as enzymes and receptors. Molecular docking studies suggest that the compound may bind effectively to these targets, potentially inhibiting their activity and leading to therapeutic effects .

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated promising antibacterial activity against E. coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anticancer Evaluation : Another investigation focused on the cytotoxicity of thiophene-based compounds against cancer cell lines. This compound exhibited significant antiproliferative activity, with IC50 values comparable to known chemotherapeutic agents .
  • Anti-inflammatory Research : In vivo studies assessed the anti-inflammatory potential of thiophene derivatives in animal models. The results showed that these compounds could significantly reduce inflammation markers, suggesting their potential as therapeutic agents for inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateSignificantModerate
Thiophene Derivative AHighModerateLow
Thiophene Derivative BLowHighHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(4-fluorophenyl)thiophene-2-carboxylate
Reactant of Route 2
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Methyl 4-(4-fluorophenyl)thiophene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.